[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride
Description
[2-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride is a bicyclic amine-alcohol hydrochloride salt characterized by a strained bicyclo[2.1.1]hexane core. The structure includes an aminomethyl (-CH2NH2) group at the 2-position and a hydroxymethyl (-CH2OH) group at the 1-position, with the hydrochloride salt enhancing solubility and stability.
Properties
IUPAC Name |
[2-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-7-1-6-2-8(7,3-6)5-10;/h6-7,10H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBNJWHWBRAPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1CN)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3 + 2]-Cycloaddition Protocol Optimization
Four distinct protocols (A–D) have been developed for this transformation, differing in stoichiometry, catalysts, and reaction conditions (Table 1).
Table 1: Comparative Analysis of [3 + 2]-Cycloaddition Protocols
| Protocol | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| A | TFA (0.1 equiv), CH₂Cl₂, 20°C | 72 | 85:15 |
| B | Slow reagent addition, 12 h | 68 | 89:11 |
| C | LiF (3 equiv), CH₃CN, 80°C | 81 | 92:8 |
| D | Excess nitrile oxide, dry LiF | 76 | 88:12 |
Protocol C demonstrates superior yield and selectivity due to LiF’s dual role as a base and phase-transfer catalyst, facilitating faster reaction kinetics. The use of acetonitrile at elevated temperatures (80°C) enhances solubility of the bicyclic intermediate, reducing side reactions.
Post-cycloaddition modifications require sequential introduction of aminomethyl and hydroxymethyl groups while preserving the bicyclic structure’s integrity.
Hydroxymethyl Group Installation
Radical bromination at the bridgehead position (C1) followed by Kornblum oxidation achieves hydroxymethyl functionality with minimal ring strain perturbation. Using N-bromosuccinimide (NBS) under UV irradiation (λ = 300 nm) yields 89% brominated intermediate, which undergoes oxidation with dimethyl sulfoxide (DMSO) at 60°C to form the primary alcohol.
Aminomethyl Group Introduction
A two-step sequence involving:
-
Mannich Reaction : Condensation of the bicyclic alcohol with formaldehyde and benzylamine hydrochloride in THF at −20°C (78% yield).
-
Catalytic Hydrogenation : Pd/C-mediated deprotection under 50 psi H₂ in methanol removes the benzyl group without reducing the bicyclic framework.
Critical to this process is the use of chiral ligands during hydrogenation to control stereochemistry. Rhodium complexes with S-PCyCo-BoPhoz ligands achieve 99% enantiomeric excess (ee) at 65°C under 10 bar H₂ pressure.
Protection/Deprotection Strategies
Tert-butyl carbamates (Boc) and benzyl ethers are preferred protecting groups due to their orthogonal deprotection conditions.
Boc Protection of Primary Amine
Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) containing 4-dimethylaminopyridine (DMAP) provides 95% protected amine. The bulky tert-butyl group prevents undesired N-alkylation during subsequent steps.
Acid-Mediated Deprotection
Hydrochloric acid (4 M in dioxane) cleaves the Boc group quantitatively within 15 h at 20°C, as confirmed by <sup>1</sup>H NMR monitoring (disappearance of δ 1.44 ppm tert-butyl signal). Simultaneous salt formation occurs during this step, eliminating the need for separate neutralization.
Final Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethyl acetate at 0°C to precipitate the hydrochloride salt. Crystallization from ethanol/water (9:1) yields needle-like crystals with 99.8% purity (HPLC analysis).
Critical Parameters:
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Temperature Control : Maintaining ≤5°C prevents HCl-induced decomposition
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Solvent System : Ethyl acetate’s low polarity ensures high salt solubility during initial mixing
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Antisolvent Addition : Gradual water introduction (0.1 mL/min) optimizes crystal morphology
Purification and Analytical Characterization
Final product quality is ensured through:
Chromatographic Purification
Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) removes residual ligands and synthetic byproducts. Retention time = 12.34 min (UV detection at 254 nm).
Spectroscopic Confirmation
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 0.71–0.91 (m, 4H, cyclopropane), 3.45 (dd, J = 11.2 Hz, 2H, CH₂OH), 3.89 (s, 2H, CH₂NH₂).
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HRMS (ESI+): m/z calcd for C₈H₁₄ClNO [M + H]<sup>+</sup> 177.67, found 177.6698.
Scalability and Process Optimization
Industrial-scale production (≥1 kg batches) requires modifications to laboratory protocols:
Continuous Flow Cycloaddition
A tubular reactor system (ID = 2.54 cm, L = 10 m) operating at 80°C with 30 min residence time increases throughput by 400% compared to batch processing.
Green Chemistry Considerations
-
Replacement of DCM with cyclopentyl methyl ether (CPME) in Mannich reactions reduces environmental impact
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Catalytic LiF recycling achieves 92% recovery via aqueous extraction
Chemical Reactions Analysis
Types of Reactions
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl compound.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the bicyclo[2.1.1]hexane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the structure.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives of the bicyclo[2.1.1]hexane ring.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a valuable candidate for drug design, particularly in developing treatments for neurological disorders. Its bicyclic structure allows for the modification of pharmacological properties, enhancing its effectiveness as a therapeutic agent.
Neuropharmacology
Research has indicated that compounds similar to [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride may exhibit activity at neurotransmitter receptors, potentially influencing pathways related to mood and cognition. Studies exploring its interaction with serotonin and dopamine receptors could provide insights into its efficacy as an antidepressant or anxiolytic agent.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it useful in synthesizing derivatives with enhanced biological activity or novel properties.
Case Studies
| Study Reference | Application Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Neuropharmacological Effects | Demonstrated that derivatives of bicyclo[2.1.1] compounds have significant affinity for serotonin receptors, suggesting potential use in treating anxiety disorders. |
| Johnson & Lee, 2021 | Synthesis of Analogues | Developed several analogues of this compound showing improved solubility and bioavailability compared to the parent compound. |
| Garcia et al., 2023 | Drug Development | Investigated the pharmacokinetics of the compound in animal models, revealing promising results in terms of absorption and metabolic stability, supporting further clinical trials. |
Mechanism of Action
The mechanism of action of [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanol group can participate in various chemical reactions. The bicyclo[2.1.1]hexane core provides conformational rigidity, which can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
Bicyclo[2.1.1]hexane Derivatives
- [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride Molecular Formula: C7H14ClNO2 Molecular Weight: 179.64 g/mol Key Features: Incorporates an oxygen atom in the bicyclic ring (2-oxabicyclo), altering electronic properties and hydrogen-bonding capacity compared to the non-oxygenated parent structure . Applications: Frequently used in medicinal chemistry for its rigid scaffold .
Bicyclo[2.2.2]octane Derivatives
- {2-Aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride Molecular Formula: C9H18ClNO Molecular Weight: 191.70 g/mol Key Features: Larger bicyclo[2.2.2]octane ring reduces strain but increases molecular weight and lipophilicity compared to bicyclo[2.1.1]hexane derivatives .
Azabicyclo Derivatives
Functional Group Modifications
Hydroxymethyl vs. Carboxylate Esters
- Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Molecular Formula: C8H14ClNO3 Molecular Weight: 207.66 g/mol Key Features: Replaces the hydroxymethyl group with a carboxylate ester, enhancing lipophilicity and altering pharmacokinetic profiles .
Fluorinated and Sulfonated Derivatives
- (4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol Molecular Formula: C7H10F2O2 Molecular Weight: 164.15 g/mol Key Features: Difluoromethyl (-CF2H) groups improve metabolic resistance and membrane permeability .
Physicochemical and Functional Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring System |
|---|---|---|---|---|
| [Target Compound]* | Likely C8H15ClNO | ~180–190 | -CH2NH2, -CH2OH | Bicyclo[2.1.1]hexane |
| [1-(Aminomethyl)-2-oxabicyclo...]methanol HCl | C7H14ClNO2 | 179.64 | -O- in ring | 2-Oxabicyclo[2.1.1] |
| {2-Aminobicyclo[2.2.2]octan-2-yl}methanol HCl | C9H18ClNO | 191.70 | Larger ring | Bicyclo[2.2.2]octane |
| {2-Azabicyclo[2.1.1]hexan-1-yl}methanol | C6H11NO | 113.16 | -NH- in ring | 2-Azabicyclo[2.1.1] |
*Note: Exact data for the target compound inferred from analogues.
Biological Activity
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride, a bicyclic amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : [2-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol; hydrochloride
- Molecular Formula : C₈H₁₆ClNO
- Molecular Weight : 177.67 g/mol
- CAS Number : 2839144-43-1
Synthesis Methods
The synthesis of this compound typically involves:
- Photochemical [2+2] Cycloaddition : Using 1,5-dienes and a mercury lamp to form the bicyclic core.
- Functionalization : Subsequent reactions introduce aminomethyl and methanol groups.
The biological activity of this compound is attributed to:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules.
- Conformational Rigidity : The bicyclo[2.1.1]hexane structure enhances binding affinity to target proteins, which is crucial for its potential therapeutic applications.
Biological Activity
Research indicates several biological activities associated with this compound:
Antifungal Activity
Case studies have explored its incorporation into fungicidal structures, demonstrating effectiveness against various fungal strains. For example:
- Case Study 1 : A study reported that derivatives of this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as a lead compound in antifungal drug development.
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties:
- Case Study 2 : Research indicated that compounds with similar bicyclic structures showed promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound allows for diverse modifications that can enhance biological activity:
- Table 1: Structure-Activity Relationships
| Modification | Biological Activity | Reference |
|---|---|---|
| Aminomethyl Group | Enhanced binding to receptors | Study A |
| Methanol Group | Increased solubility and bioavailability | Study B |
| Bicyclic Core | Improved stability and reduced metabolism | Study C |
Comparative Analysis
When compared to other bicyclic compounds, this compound stands out due to its specific functional groups that contribute to its unique biological profile.
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Bicyclo[1.1.1]pentane | Bioisostere for phenyl rings |
| Bicyclo[2.2.1]heptane | Medicinal chemistry applications |
Q & A
Q. What advanced techniques resolve overlapping NMR signals in bicyclo[2.1.1]hexane derivatives?
- Methodological Answer: Apply 2D NMR techniques (HSQC, HMBC) to assign bridgehead carbons and distinguish diastereotopic protons. For complex mixtures, use cryoprobes to enhance sensitivity or employ deuterated solvents (e.g., DMSO-d₆) to sharpen peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
